Isometheptene bitartrate

Adrenoceptor pharmacology Migraine pathophysiology Vasoconstriction mechanism

Isometheptene bitartrate (CAS 5984-50-9; UNII: C4625WF7BM) is the acid tartrate salt of isometheptene, an unsaturated aliphatic sympathomimetic amine classified as an indirect-acting adrenergic receptor agonist. The free base (C₉H₁₉N; MW 141.25) is an oily liquid practically insoluble in water; salt formation with L-tartaric acid yields a crystalline solid (C₁₃H₂₅NO₆; MW 291.34) freely soluble in water and alcohol, with a melting point of 78–80°C.

Molecular Formula C13H25NO6
Molecular Weight 291.34 g/mol
CAS No. 5984-50-9
Cat. No. B195369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometheptene bitartrate
CAS5984-50-9
Synonyms[R-(R*,R*)]-methyl(1,5-dimethylhex-4-enyl)ammonium hydrogen tartrate
Molecular FormulaC13H25NO6
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)NC.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H19N.C4H6O6/c1-8(2)6-5-7-9(3)10-4;5-1(3(7)8)2(6)4(9)10/h6,9-10H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyHLRDXBKIKFQOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isometheptene Bitartrate (CAS 5984-50-9): Sympathomimetic Amine Salt Form for Migraine and Vascular Headache Research


Isometheptene bitartrate (CAS 5984-50-9; UNII: C4625WF7BM) is the acid tartrate salt of isometheptene, an unsaturated aliphatic sympathomimetic amine classified as an indirect-acting adrenergic receptor agonist [1]. The free base (C₉H₁₉N; MW 141.25) is an oily liquid practically insoluble in water; salt formation with L-tartaric acid yields a crystalline solid (C₁₃H₂₅NO₆; MW 291.34) freely soluble in water and alcohol, with a melting point of 78–80°C [2]. Isometheptene produces vasoconstriction primarily through activation of the sympathetic nervous system via epinephrine and norepinephrine release (indirect tyramine-like action) and direct α-adrenoceptor agonism, with its antimigraine efficacy supported by the American Headache Society at Level B ('probably effective') for isometheptene-containing combinations [3][4].

Why Isometheptene Bitartrate Cannot Be Freely Interchanged with Other Isometheptene Salts or In-Class Sympathomimetics


Isometheptene bitartrate is not interchangeable with isometheptene mucate or hydrochloride without reformulation and bioequivalence verification: the three salts differ in stoichiometry (bitartrate 1:1 free base-to-acid vs. mucate 2:1), molecular weight (291.34 vs. 492.65 vs. 177.71 g/mol), melting point (78–80°C vs. 152°C vs. 68–69°C), and hygroscopicity profiles, directly impacting solid-state stability, dissolution rate, and capsule/tablet manufacturability [1]. More critically, isometheptene's receptor mechanism—predominantly α₂A/α₂C-adrenoceptor-mediated vasoconstriction with no detectable 5-HT₁B/₁D involvement—is pharmacologically distinct from triptans (selective 5-HT₁B/₁D agonists) and ergotamine (mixed 5-HT₁B + α₂A/₂C + α₁ agonist), meaning that neither clinical efficacy nor cardiovascular safety profiles can be extrapolated across these classes without direct comparative data [2][3]. Furthermore, the racemic mixture contains (R)- and (S)-enantiomers with quantitatively different vasopressor potency and divergent mechanisms: (S)-isometheptene produces greater vasopressor responses via mixed indirect plus direct α₁-agonism, while (R)-isometheptene acts exclusively via a tyramine-like indirect mechanism, creating stereochemistry-dependent safety considerations absent from single-enantiomer alternatives [4].

Quantitative Comparative Evidence for Isometheptene Bitartrate: Receptor Selectivity, Clinical Efficacy, and Salt-Form Specifications


Receptor Mechanism Divergence: Isometheptene vs. Ergotamine in Canine External Carotid Bed

Isometheptene-induced external carotid vasoconstriction in anaesthetised dogs is mediated by both indirect (tyramine-like) and direct mechanisms involving α₂A- and α₂C-adrenoceptors, with no detectable contribution from 5-HT₁B or 5-HT₁D receptors (antagonists SB224289 and BRL15572, both at 300 μg/kg, were ineffective) [1]. In contrast, ergotamine-induced cranio-selective vasoconstriction in the same experimental model is predominantly mediated by 5-HT₁B receptors as well as α₂A/₂C-adrenoceptor subtypes, with additional, lesser α₁-adrenoceptor involvement [2]. This receptor-level divergence means isometheptene lacks the serotonergic activity that contributes to ergotamine's broader side-effect spectrum, including 5-HT₂B receptor-mediated valvulopathy risk. The involvement of 5-HT₁B/₁D antagonism in isometheptene's effect was explicitly ruled out at 300 μg/kg antagonist doses [1].

Adrenoceptor pharmacology Migraine pathophysiology Vasoconstriction mechanism

Head-to-Head Clinical Efficacy: Isometheptene Combination vs. Sumatriptan Succinate for Acute Migraine

In a multicenter, double-blind, randomized, parallel-group study (n=137 enrolled; n=126 efficacy-evaluable), the combination of isometheptene mucate + dichloralphenazone + acetaminophen was compared directly with sumatriptan succinate for early treatment of mild-to-moderate migraine [1]. No statistically significant difference in patient response between the two active treatments was demonstrated. However, among patients experiencing headache recurrence within 24 hours, recurrence was statistically significantly more severe in the sumatriptan group (p<0.05). Improvement in functional disability was, in general, better among those treated with the isometheptene combination. Additionally, patients treated with sumatriptan succinate were somewhat more likely to have adverse effects. The study concluded that several parameters suggest a slight advantage for the isometheptene combination compared with sumatriptan succinate in the early treatment of mild-to-moderate migraine [1]. This evidence supports the AHS Level B ('probably effective') classification for isometheptene-containing combinations [2].

Clinical migraine treatment Head-to-head RCT Isometheptene efficacy

Enantiomer-Specific Vasopressor Potency: (S)- vs. (R)-Isometheptene in Pithed Rats

In pithed rats, intravenous bolus injections (0.03, 0.1, 0.3, 1, and 3 mg/kg) of isometheptene racemate, (S)-isometheptene, and (R)-isometheptene revealed enantiomer-specific cardiovascular profiles [1]. (S)-isometheptene produced significantly greater vasopressor responses (diastolic blood pressure increases) than (R)-isometheptene, while both enantiomers equipotently increased heart rate. Mechanistic dissection demonstrated that the tachycardic responses to (S)-isometheptene were abolished by propranolol (β-adrenoceptor antagonist) and reserpine pretreatment, indicating an indirect tyramine-like mechanism. The vasopressor responses to (S)-isometheptene were practically abolished by prazosin (α₁-antagonist, 0.1 mg/kg), whereas (R)-isometheptene's vasopressor responses were mediated exclusively through a tyramine-like indirect mechanism without direct α₁-adrenoceptor stimulation. The study concluded that (R)-isometheptene may represent a superior therapeutic benefit as an antimigraine agent due to its reduced direct α₁-agonism [1].

Enantiomer pharmacology Cardiovascular safety Isometheptene stereochemistry

Human Coronary Artery Safety: Isometheptene Enantiomers Do Not Induce Contraction at Supra-Therapeutic Concentrations

In isolated human blood vessel organ bath studies, isometheptene enantiomers were tested for contractile activity in human middle meningeal artery, proximal and distal coronary arteries, and saphenous vein [1]. Neither (R)- nor (S)-isometheptene induced any significant contraction in human coronary arteries (proximal or distal) or saphenous vein, even at the highest concentration tested (100 μM). Significant contraction was observed only in the human middle meningeal artery at 100 μM, consistent with the drug's cranio-selective antimigraine target. This is in stark contrast to triptans and ergot alkaloids, which are known to constrict human coronary arteries via 5-HT₁B receptor activation. The study concluded that isometheptene enantiomers display a relatively safe peripheral vascular profile, as they failed to constrict the human coronary artery [1]. Neither enantiomer affected CGRP-induced neurogenic dural vasodilation in a rat closed cranial window model, suggesting a mechanism distinct from CGRP-modulating agents [1].

Coronary artery safety Isometheptene enantiomers Cardiovascular risk

Salt-Form Physicochemical Differentiation: Bitartrate vs. Mucate vs. Hydrochloride

Isometheptene bitartrate (acid tartrate) is distinguished from the clinically predominant mucate salt by several quantitative physicochemical parameters that directly impact formulation development and manufacturability [1]. The bitartrate salt has a 1:1 free base-to-acid stoichiometry (vs. 2:1 for mucate), yielding a lower molecular weight per salt unit (291.34 vs. 492.65 g/mol) and therefore a higher free base equivalent fraction (48.5% w/w vs. 57.3% w/w for mucate). Its melting point of 78–80°C (with preliminary sintering) is substantially lower than mucate's 152°C, enabling different thermal processing windows for hot-melt extrusion or melt granulation. The bitartrate is freely soluble in both water and alcohol, providing formulation flexibility, whereas the mucate is almost insoluble in ether and chloroform, and the hydrochloride is very hygroscopic (mp 68–69°C), posing different handling and stability challenges. The free base itself is an oily liquid (bp 176–178°C, density 0.795) practically insoluble in water, necessitating salt formation for solid dosage form development [1]. LD₅₀ data for the hydrochloride salt is 17.5 mg/kg i.v. and 171 mg/kg s.c. in mice; the mucate salt has oral LD₅₀ of 148 mg/kg in dogs [1].

Salt form selection Preformulation Solid-state characterization

I₁-Imidazoline Receptor Affinity: A Differentiating Molecular Target from Triptans and Ergotamine

Isometheptene racemate binds with high affinity (Ki = 42 nM) to the I₁-imidazoline receptor (I₁-R), a CNS-penetrant target implicated in central blood pressure regulation and antinociception, suggesting an additional mechanism contributing to its antimigraine action beyond peripheral vasoconstriction [1]. Enantiomer-resolved binding data reveals stark stereoselectivity: (R)-isometheptene exhibits Ki = 18 nM at I₁-R, whereas (S)-isometheptene shows negligible affinity (Ki ≈ 1100 nM), a ~61-fold difference [2]. This I₁-R affinity is pharmacologically absent in triptans (5-HT₁B/₁D-selective) and ergot alkaloids (promiscuous 5-HT/adrenoceptor ligands), representing a receptor engagement profile unique to isometheptene among current antimigraine agents. The (R)-enantiomer has been characterized in patent literature as a selective centrally acting I₁ receptor ligand with potential antihypertensive and antimigraine properties, and extremely low affinity for α₂-adrenoceptors [2][3].

I1-imidazoline receptor Receptor binding affinity Isometheptene enantiomers

Primary Application Scenarios for Isometheptene Bitartrate in Research and Industrial Development


Enantiopure (R)-Isometheptene Bitartrate Development for Cardiovascular-Safe Acute Migraine Therapy

Leveraging the I₁-imidazoline receptor selectivity (Ki = 18 nM) and coronary artery-sparing profile of (R)-isometheptene [1][2], developers can formulate (R)-isometheptene bitartrate as a non-triptan, non-ergot acute migraine therapeutic specifically targeting patients with cardiovascular comorbidities. The bitartrate salt's 1:1 stoichiometry, water/alcohol solubility, and moderate melting point (78–80°C) [3] support conventional solid dosage form manufacturing without the hygroscopicity challenges of the hydrochloride salt. The absence of human coronary artery contraction at 100 μM [2] provides a differentiated safety argument for regulatory submissions.

Combination Analgesic Product Development with Predictable Free Base Dosing

The bitartrate salt's defined 1:1 stoichiometry and 48.5% free base equivalent [3] enable precise, predictable isometheptene dosing in fixed-dose combination products (e.g., with dipyrone, caffeine, or paracetamol). Evidence supports this approach: the clinical efficacy of isometheptene-containing combinations at Level B ('probably effective') [4] and head-to-head non-inferiority versus sumatriptan [5] provide a regulatory and clinical rationale. The bitartrate's dual water/alcohol solubility facilitates both wet granulation and direct compression manufacturing routes.

Pharmacological Tool Compound for α₂A/₂C-Adrenoceptor Research in Cranial Vasculature

Isometheptene bitartrate serves as a well-characterized pharmacological probe for studying α₂A- and α₂C-adrenoceptor-mediated vasoconstriction in cranial vascular beds, distinguished from serotonergic vasoconstrictors by its confirmed lack of 5-HT₁B/₁D activity at antagonist concentrations up to 300 μg/kg [6]. The water-soluble bitartrate salt form is particularly suitable for in vitro organ bath and in vivo infusion studies, eliminating the need for organic co-solvents required by the free base. This makes it a cleaner tool for dissecting adrenoceptor subtype contributions to carotid hemodynamics.

Analytical Reference Standard and Impurity Profiling in ANDA Development

Isometheptene bitartrate (CAS 5984-50-9, UNII: C4625WF7BM) is registered in the FDA Substance Registration System [7] and defined with full stereochemical specificity (InChIKey: HLRDXBKIKFQOFS-LREBCSMRSA-N) [7]. The crystalline bitartrate salt (mp 78–80°C) offers advantages as an analytical reference standard over the hygroscopic hydrochloride or the higher-melting mucate, including simpler drying and handling for quantitative HPLC and GC-MS method validation. Its distinct chromatographic and thermal signatures facilitate identification and quantification in complex formulation matrices during ANDA or DMF development.

Quote Request

Request a Quote for Isometheptene bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.